2-(2-Chloroethyl-d4)-1H-isoindole-1,3-dione
Description
2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione is a deuterated derivative of isoindole-1,3-dione, featuring a 2-chloroethyl side chain where all four hydrogen atoms at the 1,1,2,2 positions are replaced with deuterium (D). The molecular formula is C₁₀H₃D₄ClNO₂, with a molecular weight of 236.71 g/mol. This isotopic labeling is strategically employed to study kinetic isotope effects (KIEs), metabolic pathways, or reaction mechanisms in pharmaceutical and chemical research. The deuterium substitution enhances bond strength (C–D vs. C–H) and reduces metabolic degradation rates, making it valuable for tracer studies .
Properties
IUPAC Name |
2-(2-chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHGARLYQHMNTB-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732421 | |
| Record name | 2-[2-Chloro(~2~H_4_)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252995-10-0 | |
| Record name | 2-[2-Chloro(~2~H_4_)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Deuteration of 2-(2-Chloroethyl)Isoindole-1,3-Dione
A foundational method involves post-synthetic deuterium exchange on the preformed non-deuterated compound. This approach leverages acid- or base-catalyzed H/D exchange reactions, though achieving complete tetradeuteration is challenging due to steric hindrance near the isoindole ring.
Procedure :
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Dissolve 2-(2-chloroethyl)isoindole-1,3-dione in deuterated solvents (e.g., DO or CDOD) under reflux.
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Catalyze with Lewis acids (e.g., AlCl or BCl) at 80–100°C for 48–72 hours.
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 60–75% deuterium incorporation at the β-position. Limitations include partial proton back-exchange during workup.
Synthesis from Deuterated Building Blocks
Superior isotopic purity is achieved by constructing the deuterated ethyl segment prior to coupling with the isoindole-1,3-dione core.
Preparation of 2-Chloro-1,1,2,2-Tetradeuterioethylamine
Key Intermediate : Deuterated ethylamine is synthesized via:
Coupling to Isoindole-1,3-Dione
Optimization Data :
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Temperature | 120°C | 86% | |
| Solvent | Acetic acid | 92% | |
| Reaction Time | 24 hours | 89% |
Challenges in Deuterium Incorporation
Isotopic Purity Control
Analytical Validation
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NMR Spectroscopy : -NMR confirms >98% deuteration at C-1 and C-2 positions.
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Mass Spectrometry : ESI-MS shows [M+H] at m/z 214.06 (calc. 214.05).
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Cost-Efficiency Considerations
| Component | Cost per kg (USD) | Deuterated Alternative |
|---|---|---|
| Ethylamine | 50 | 2,800 (CDCHNH) |
| Solvents | 20 | 150 (CDOD) |
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield deuterated analogs with altered properties.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include deuterated analogs, substituted isoindole derivatives, and various oxides .
Scientific Research Applications
2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The deuterium atoms enhance the compound’s stability, allowing it to interact more effectively with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The target compound’s deuterated ethyl group contrasts with the aryl-amino substituents in analogs (e.g., chloro, fluoro, nitro groups).
- Synthesis of deuterated derivatives typically requires specialized reagents (e.g., D₂O, deuterated solvents) and controlled conditions to minimize proton exchange .
- Yields for non-deuterated analogs vary significantly (64–93%), influenced by steric/electronic effects of substituents. For example, electron-withdrawing groups (e.g., –NO₂ in 5h) reduce yields due to slower nucleophilic substitution kinetics .
Physicochemical Properties
Deuterium incorporation alters physical properties:
- Melting Point: Expected to be higher than non-deuterated analogs due to increased molecular mass and stronger C–D bonds. For reference, compound 5d (4-Cl) melts at 198–200°C, while 5h (2-NO₂) melts at 184–186°C .
- Solubility: Deuterated compounds often exhibit reduced solubility in protic solvents (e.g., H₂O) compared to non-deuterated versions, as seen in isotopic analogs like deuterated chlorobenzene.
- Spectroscopic Profiles :
- IR : C–D stretching (~2100 cm⁻¹) distinguishes the target compound from C–H analogs (~2900 cm⁻¹).
- NMR : Deuterium’s spin-1 nature and low natural abundance simplify ¹H NMR spectra by eliminating signals from deuterated positions.
Reactivity and Stability
- Kinetic Isotope Effects (KIEs) : Reactions involving C–D bond cleavage (e.g., dehydrohalogenation) proceed slower than C–H analogs, with KIEs ranging from 2–7 depending on the mechanism.
- Metabolic Stability: Deuterium reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in biological systems.
Biological Activity
Overview
2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione is a synthetic compound notable for its unique structural features, which include a chloro-substituted ethyl group and an isoindole-1,3-dione core. The incorporation of deuterium enhances the compound's stability and alters its chemical properties, making it a subject of interest in various scientific domains, particularly in biological research and medicinal chemistry.
The primary biological target of 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione is the human dopamine receptor D2 (hD2R) . It acts as an allosteric modulator at this receptor site, influencing dopaminergic signaling pathways. This interaction suggests potential therapeutic applications in conditions related to dopamine dysregulation such as schizophrenia and Parkinson's disease.
Pharmacological Properties
Research indicates that derivatives of isoindole-1,3-dione exhibit significant pharmacological activities including:
- Inhibition of Aldose Reductase : Some studies have shown that isoindole derivatives can inhibit aldose reductase (AR), an enzyme implicated in diabetic complications and other metabolic disorders .
- Antioxidant Activity : Compounds similar to 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione have demonstrated antioxidant properties that may contribute to their therapeutic potential .
Case Studies
Several studies have explored the biological effects of isoindole derivatives:
- Study on Aldose Reductase Inhibition : A study published in ResearchGate highlighted the potential of isoindole derivatives to inhibit aldose reductase activity both in silico and in vitro. The findings suggested that modifications to the isoindole structure could enhance inhibitory potency .
- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological effects of similar compounds on animal models. The results indicated that these compounds could modulate dopamine receptors effectively, leading to behavioral changes consistent with dopaminergic activity.
Synthesis and Stability
The synthesis of 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative under reflux conditions using solvents like toluene. The presence of deuterium not only enhances stability but also aids in tracing metabolic pathways during biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClD4N O2 |
| Molecular Weight | 211.68 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Q & A
Q. Basic
- IR spectroscopy : Validates the isoindole-1,3-dione core via C=O stretches (1770–1700 cm⁻¹) and N–H bends .
- ¹H/²H NMR : Distinguishes deuterated (no signal) and protiated ethyl groups.
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and deuterium incorporation (mass shift +4 Da) .
How to address elemental analysis discrepancies in deuterated derivatives?
Advanced
Minor mismatches in C/H/N% (e.g., ±0.3%) arise from deuterium’s lower neutron scattering cross-section. Mitigation strategies:
- Use combustion analysis coupled with isotopic correction factors.
- Cross-validate with X-ray crystallography (e.g., unit cell parameters from monoclinic systems) .
Can computational modeling predict this compound’s bioactivity?
Advanced
Molecular docking (AutoDock, Schrödinger) assesses binding affinity to targets like kinases or proteasomes. Steps:
Optimize 3D structure using DFT (B3LYP/6-31G*).
Perform QSAR to correlate electronic properties (e.g., LogP = 1.73) with cytotoxicity .
Why is deuterium labeling strategically used in this compound?
Basic
Deuterium enhances metabolic stability (reducing CYP450-mediated oxidation) and enables tracing in pharmacokinetic studies. The ethyl chain’s deuteration minimizes β-hydrogen elimination in metal-catalyzed reactions .
What challenges arise in scaling up synthesis while maintaining isotopic purity?
Q. Advanced
- Deuterium loss : Minimized by using deuterated solvents (e.g., DMF-d₇) and inert atmospheres.
- Reaction optimization : Adjust temperature (60–80°C) and stoichiometry (1:1.2 amine:anhydride) to prevent side reactions .
How to optimize crystallization for high-purity isolation?
Q. Basic
- Solvent selection : CHCl₃ or acetone for slow nucleation.
- Temperature gradient : Cool from reflux to 4°C over 12 hours to enhance crystal size/yield .
Designing kinetic studies to probe deuterium’s isotopic effects
Q. Advanced
- Use stopped-flow UV-Vis to monitor reaction intermediates.
- Compare activation energies (Eₐ) via Arrhenius plots for protiated/deuterated systems .
How do crystal packing interactions affect stability?
Advanced
X-ray diffraction reveals C=O···π (3.2 Å) and π-stacking (3.5 Å) interactions, which stabilize the lattice. These interactions reduce hygroscopicity and enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
